N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Overview
Description
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . This suggests that the compound has good absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties, which are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. It significantly inhibits the growth of Leishmania aethiopica and Plasmodium berghei . For instance, the compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
The compound N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has been found to interact with a variety of enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be responsible for its observed cytotoxic activities against various cell lines .
Cellular Effects
N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has been shown to have significant effects on cellular processes . It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, the compound has been found to inhibit CDK2, which may lead to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide have been observed to change over time
Preparation Methods
The synthesis of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the condensation of this core with 4-methylbenzohydrazide under acidic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Medicine: Due to its anticancer properties, it is investigated as a potential chemotherapeutic agent.
Comparison with Similar Compounds
N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different molecular targets.
Thioglycoside derivatives: These compounds also show significant anticancer activity but differ in their chemical structure and mechanism of action.
The uniqueness of N’-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide lies in its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-3-6-14(7-4-12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)17-9-15(21)8-5-13(17)2/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLWRTXWJDJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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